2,6-Dimethoxyisonicotinaldehyde
Overview
Description
2,6-Dimethoxyisonicotinaldehyde is a heterocyclic aromatic compound with the molecular formula C8H9NO3 It is characterized by the presence of two methoxy groups attached to the 2nd and 6th positions of an isonicotinaldehyde ring
Mechanism of Action
Mode of Action
It has been suggested that it may be involved in oxidation processes .
Biochemical Pathways
It is suggested that it may be involved in oxidation processes . The downstream effects of these pathways are yet to be fully understood .
Result of Action
It has been suggested that it may have antibacterial activities .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of 2,6-Dimethoxyisonicotinaldehyde in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethoxyisonicotinaldehyde can be synthesized through several methods. One common approach involves the reaction of citrazinic acid with methanol in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities. The process involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction environments to ensure product consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethoxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the methoxy groups.
Major Products Formed:
Oxidation: 2,6-Dimethoxyisonicotinic acid.
Reduction: 2,6-Dimethoxyisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethoxyisonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2,6-Dimethoxyisonicotinaldehyde can be compared with other similar compounds such as:
2,6-Dimethoxybenzoic acid: Both compounds have methoxy groups at the 2nd and 6th positions, but differ in their functional groups (aldehyde vs.
2,6-Dimethoxybenzaldehyde: Similar in structure but lacks the nitrogen atom present in this compound.
Uniqueness: this compound is unique due to its combination of methoxy groups and an aldehyde functional group on an isonicotinaldehyde ring, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2,6-dimethoxypyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-3-6(5-10)4-8(9-7)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFYKYAJHFLXGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376653 | |
Record name | 2,6-Dimethoxyisonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52606-01-6 | |
Record name | 2,6-Dimethoxyisonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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